molecular formula C6H5N3O4 B1601906 4-Methyl-3,5-dinitropyridine CAS No. 57927-98-7

4-Methyl-3,5-dinitropyridine

Cat. No. B1601906
CAS RN: 57927-98-7
M. Wt: 183.12 g/mol
InChI Key: TWSPEQRWUUBWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3,5-dinitropyridine is a chemical compound with the molecular formula C6H5N3O4 . It is a derivative of nitropyridine, which is an industrially important compound .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3,5-dinitropyridine includes a pyridine ring with nitro (-NO2) groups attached at the 3 and 5 positions and a methyl (-CH3) group at the 4 position .


Chemical Reactions Analysis

The nitration of pyridine and its derivatives is a key reaction in the synthesis of nitropyridines . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

  • Amination and Derivative Formation : 4-MDP and its derivatives can undergo amination with liquid ammonia and potassium permanganate, leading to the formation of various substituted compounds. This process is influenced by the charge-controlled regioselectivity of the amination (Woźniak, Bańskira, & Szpakiewicz, 1993).

  • Synthesis of New Derivatives : Novel synthetic routes for 4-amino-3,5-dinitropyridine derivatives have been developed. These involve unexpected one-step reactions and mild nucleophilic substitution reactions (Ma, Wang, Hou, Liu, & Yao, 2013).

  • Explosive Compounds Synthesis : The synthesis and characterization of explosives like 4-methylnitramino-3,5-dinitropyridine (4-MNP) have been achieved. These compounds show potential in the field of energetic materials due to their thermal behavior and detonation properties (Ritter & Licht, 1993).

  • Chemical Reactions and Transformations : 4-MDP is involved in complex chemical transformations. For instance, the reduction of 2-methylamino-3,5-dinitropyridine with sodium borohydride has been described, highlighting its utility in diverse chemical reactions (Signor & Bordignon, 1968).

  • Molecular Structure Studies : The molecular and crystal structures of 4-MDP derivatives have been analyzed. These studies provide insights into their stabilization mechanisms and potential applications in material science (Bryndal et al., 2012).

  • Thermogravimetric and Differential Scanning Calorimetry Studies : The thermal properties of 4-MDP derivatives have been studied using techniques like thermogravimetry and differential scanning calorimetry. These studies are crucial for understanding the stability and thermal behavior of these compounds (Zhou, Ma, Liu, & Yao, 2017).

Future Directions

Nitropyridines, including 4-Methyl-3,5-dinitropyridine, are important synthetic intermediates for new pesticides and medicines . Therefore, future research may focus on developing safer and more efficient synthesis methods, as well as exploring new applications for these compounds.

properties

IUPAC Name

4-methyl-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c1-4-5(8(10)11)2-7-3-6(4)9(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSPEQRWUUBWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574022
Record name 4-Methyl-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3,5-dinitropyridine

CAS RN

57927-98-7
Record name 4-Methyl-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Methyl-3,5-dinitropyridine
Reactant of Route 2
Reactant of Route 2
4-Methyl-3,5-dinitropyridine
Reactant of Route 3
Reactant of Route 3
4-Methyl-3,5-dinitropyridine
Reactant of Route 4
4-Methyl-3,5-dinitropyridine
Reactant of Route 5
4-Methyl-3,5-dinitropyridine
Reactant of Route 6
4-Methyl-3,5-dinitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.